2,2'-Methylenebis(3-chlorophenol)
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Overview
Description
2,2’-Methylenebis(3-chlorophenol): is a halogenated phenolic compound known for its antimicrobial properties. It is used in various applications, including as a bactericide and fungicide in cosmetics and other products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(3-chlorophenol) typically involves the reaction of 3-chlorophenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking two 3-chlorophenol molecules .
Industrial Production Methods: Industrial production methods for 2,2’-Methylenebis(3-chlorophenol) often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Methylenebis(3-chlorophenol) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenols.
Substitution: Various halogenated phenols depending on the substituent introduced
Scientific Research Applications
2,2’-Methylenebis(3-chlorophenol) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its antimicrobial properties against various bacteria and fungi.
Medicine: Investigated for potential use in antimicrobial formulations.
Industry: Utilized in the production of disinfectants and preservatives
Mechanism of Action
The antimicrobial action of 2,2’-Methylenebis(3-chlorophenol) is primarily due to its ability to disrupt microbial cell membranes. It inhibits membrane-bound enzymes, leading to cell lysis and death. The compound targets pathways involved in cell wall synthesis and energy production .
Comparison with Similar Compounds
Hexachlorophene: Another chlorinated bisphenol with similar antimicrobial properties but more potent against Gram-positive bacteria.
Dichlorophene: Shares similar uses and mechanisms but differs in its specific activity spectrum.
Uniqueness: 2,2’-Methylenebis(3-chlorophenol) is unique in its balanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it versatile for various applications .
Properties
CAS No. |
1333-15-9 |
---|---|
Molecular Formula |
C13H10Cl2O2 |
Molecular Weight |
269.12 g/mol |
IUPAC Name |
3-chloro-2-[(2-chloro-6-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-3-1-5-12(16)8(10)7-9-11(15)4-2-6-13(9)17/h1-6,16-17H,7H2 |
InChI Key |
JXRJCEWQVOBGMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CC=C2Cl)O)O |
Origin of Product |
United States |
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